molecular formula C12H15NO3S B14261953 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 153856-53-2

2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14261953
CAS No.: 153856-53-2
M. Wt: 253.32 g/mol
InChI Key: XMJCFVXSHQNTKZ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidinone rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives often involves large-scale reactions using tubular reactors packed with solid catalysts. For example, the production of 2-Pyrrolidinone involves treating aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group at a different position.

    N-Methyl-2-pyrrolidinone: Another similar compound with a methyl group attached to the nitrogen atom.

Uniqueness

2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the phenyl ring.

Properties

CAS No.

153856-53-2

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C12H15NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-6,10H,7-8H2,1-2H3

InChI Key

XMJCFVXSHQNTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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